molecular formula C11H21NO3 B13099743 Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B13099743
M. Wt: 215.29 g/mol
InChI Key: YSHFQGLESIRPQQ-LDYMZIIASA-N
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Description

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.293 g/mol. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of L-selectride in anhydrous tetrahydrofuran to achieve stereoselective synthesis .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in chemical reactions or biological systems. In chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Cis-tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.

    Cis-tert-butyl 3,5-dimethyl-4-oxopiperidine-1-carboxylate: Another similar compound with different substituents on the piperidine ring.

Uniqueness

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1

InChI Key

YSHFQGLESIRPQQ-LDYMZIIASA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC1(C)O)C(=O)OC(C)(C)C

Origin of Product

United States

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